5-(2-Chloro-1,1-dimethylethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is a derivative of the oxadiazole family, which is characterized by its five-membered ring structure containing two nitrogen atoms and three carbon atoms. This compound is notable for its potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry.
The compound is synthesized through various methods that involve the reaction of substituted aromatic compounds with hydroxylamine or amidoximes. The synthesis often employs reagents such as chloroacetyl chloride and bases like potassium carbonate to facilitate the formation of the oxadiazole ring.
5-(2-Chloro-1,1-dimethylethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole falls under the classification of heterocyclic compounds, specifically as a member of the oxadiazole family. Oxadiazoles are recognized for their diverse pharmacological properties and are commonly used as scaffolds in drug design.
The synthesis of 5-(2-Chloro-1,1-dimethylethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole can be achieved through several methods:
The general procedure involves:
The molecular structure of 5-(2-Chloro-1,1-dimethylethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole features:
The compound participates in various chemical reactions typical for oxadiazoles:
Reactions are often monitored using techniques such as thin-layer chromatography (TLC) to assess product formation and purity. Spectroscopic methods (NMR, IR) are employed for structural confirmation.
The biological activity of 5-(2-Chloro-1,1-dimethylethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is believed to involve:
Studies have shown that derivatives of oxadiazoles exhibit significant activity against various pathogens and cancer cell lines, suggesting their potential utility in therapeutic applications.
5-(2-Chloro-1,1-dimethylethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has promising applications in:
Research continues to explore its full potential across various scientific fields.
The journey of 1,2,4-oxadiazoles in therapeutic chemistry began in 1884 with their serendipitous discovery by Tiemann and Krüger, initially termed "furo[ab]diazoles" [3] [8]. However, significant pharmacological interest emerged only in the mid-20th century. The 1960s marked a pivotal milestone with the approval of Oxolamine as a cough suppressant, establishing 1,2,4-oxadiazole as a viable scaffold for drug development [8]. Subsequent decades witnessed strategic diversification, leading to compounds like Prenoxdiazine (respiratory disorders) and Ataluren (genetic disorders), which exploited the heterocycle’s metabolic stability and hydrogen-bonding capacity [7] [8].
A breakthrough came in 2011 with the isolation of phidianidines A and B from the marine mollusk Phidiana militaris, revealing naturally occurring 1,2,4-oxadiazoles with potent cytotoxicity and CNS activity [3] [8]. Concurrently, quisqualic acid—a plant-derived 1,2,4-oxadiazole—highlighted the scaffold’s relevance in neuropharmacology as a metabotropic glutamate receptor agonist [8]. In agricultural chemistry, oxadiazoles gained traction as SDH inhibitors (SDHIs); derivatives like 4f and 4q demonstrated broad-spectrum antifungal activity against Rhizoctonia solani and Fusarium graminearum, filling critical gaps in crop protection [6].
Table 1: Key Milestones in 1,2,4-Oxadiazole Drug Discovery
Year | Milestone | Therapeutic/Agricultural Impact |
---|---|---|
1884 | Synthesis by Tiemann & Krüger | Initial chemical characterization |
1960s | Oxolamine (cough suppressant) | First FDA-approved drug |
2003 | Boscalid (SDHI fungicide) | Enhanced crop protection against fungi |
2011 | Phidianidines A/B (natural products) | Cytotoxic agents & μ-opioid receptor ligands |
2024 | Quinazoline-oxadiazole hybrids (e.g., 9b) | Dual EGFR/BRAFV600E inhibitors for cancer therapy |
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities, primarily due to its resistance to enzymatic and hydrolytic degradation. This property addresses a critical limitation of carbonyl-containing groups, which are prone to rapid metabolism in vivo. For instance, replacing the ester linkage in Caffeic Acid Phenethyl Ester (CAPE)—a labile antioxidant and anti-inflammatory agent—with a 1,2,4-oxadiazole yielded OB-CAPE (5). This derivative retained CAPE’s inhibitory activity against 5-lipoxygenase (IC₅₀ = 0.93 µM vs. 1.0 µM) but exhibited 25% greater stability in human plasma [2] [7].
Biostructural advantages include:
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazole vs. Carboxylic Acid Derivatives
Property | Ester/Amide | 1,2,4-Oxadiazole | Impact |
---|---|---|---|
Hydrolytic Stability | Low | High | Enhanced metabolic stability |
Hydrogen-Bond Acceptor Sites | 1–2 | 3 | Improved target binding affinity |
Dipole Moment | ~1.5–1.8 D | ~3.0–3.5 D | Stronger electrostatic interactions |
Aromatic Character | None | Moderate | Additional π-stacking capabilities |
The bioactivity profile of 1,2,4-oxadiazoles is exquisitely tunable through substitutions at the C3 and C5 positions. These modifications dictate steric, electronic, and hydrophobic interactions with biological targets:
Table 3: Impact of C3/C5 Substituents on Biological Activity
Compound | C3 Substituent | C5 Substituent | Biological Activity | Key Interaction |
---|---|---|---|---|
MAO-B Inhibitor [1] | 3,5-Difluorophenyl | - | IC₅₀ = 0.043 µM (MAO-B) | H-bond with FAD, hydrophobic stacking |
4f [6] | 3,4-Dihydroxyphenyl | - | EC₅₀ = 12.68 µg/mL (vs. R. solani) | H-bonds with TYR58, TRP173 in SDH |
9b [9] | Quinazolin-4-one | 4-Chlorophenyl | EGFR IC₅₀ = 0.08 µM | Halogen bond with hinge region residue |
Target Compound | 3-Methylphenyl | 2-Chloro-1,1-dimethylethyl | Antifungal/anticancer (predicted) | Steric occlusion in hydrophobic pocket |
The synergy between C3 aryl groups and C5 alkyl/heteroaryl chains enables multitarget engagement. Hybrids like 9b merge 1,2,4-oxadiazole with quinazolinone, inhibiting both EGFR and BRAFV600E kinases—validating the "two-pharmacophore" strategy in anticancer design [9]. Similarly, chloroalkyl groups (as in the title compound) confer dual bioactivity by leveraging lipophilicity for membrane targeting and halogen bonds for enzyme inhibition.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1